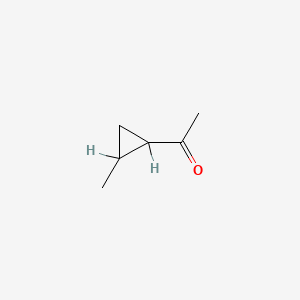

1-(2-Methylcyclopropyl)ethanone

Description

Significance of Cyclopropyl (B3062369) Ketones as Unique Synthetic Intermediates

Cyclopropyl ketones are a class of organic compounds that have garnered considerable attention in contemporary organic chemistry due to their unique structural features and reactivity. The three-membered cyclopropane (B1198618) ring is characterized by significant ring strain, which, when combined with the electron-withdrawing nature of the adjacent ketone group, makes these molecules valuable and versatile synthetic intermediates. rsc.orgmarquette.edu This inherent strain facilitates a variety of ring-opening reactions under mild conditions, allowing for the construction of more complex molecular architectures that would be challenging to assemble through other methods. rsc.orgnih.gov

The utility of cyclopropyl ketones as C3 building blocks is a cornerstone of their significance. rsc.org They can serve as precursors for a diverse array of organic structures. For instance, they are key starting materials in formal [3+2] cycloaddition reactions with alkenes and alkynes. nih.govacs.org These reactions provide a modular route to construct sp³-rich, five-membered carbocyclic frameworks, which are prevalent in many natural products and biologically active molecules. nih.gov The ability to engage in these cycloadditions makes cyclopropyl ketones powerful tools for creating complex molecular scaffolds. acs.org

Furthermore, cyclopropyl ketones can undergo various transformations with retention of the cyclopropane ring. These include reductions, additions to the carbonyl group, and substitutions, often proceeding with high stereoselectivity. marquette.edu The rigid nature of the cyclopropane ring allows for a defined orientation of functional groups, making it an attractive structural unit in the synthesis of molecules with specific stereochemical requirements. marquette.edu The development of methods to open and difunctionalize these stereodefined rings addresses challenges in acyclic stereocontrol and provides access to valuable intermediates like γ-substituted silyl (B83357) enol ethers. nih.gov The synthesis of cyclopropyl ketones themselves is well-established, with methods like the Corey-Chaykovsky reaction of α,β-unsaturated ketones with dimethyl sulfoxonium methylide being a classic example. marquette.edu

Overview of 1-(2-Methylcyclopropyl)ethanone within the Chemical Landscape of Cyclopropyl Ketones

This compound, with the chemical formula C₆H₁₀O, is a specific member of the alkyl cyclopropyl ketone family. nist.govnist.gov As an alkyl cyclopropyl ketone, it belongs to a substrate class that has been highlighted as highly versatile in catalytic [3+2] cycloaddition reactions. acs.org The development of robust reaction conditions, for example using samarium(II) iodide (SmI₂) catalysis, has expanded the scope of accessible products from these starting materials. nih.govacs.org

The structure of this compound features a methyl group on the cyclopropane ring, which can influence its reactivity and the stereochemical outcome of its reactions. While some studies have noted that monoalkyl substitution on the cyclopropane ring can present challenges under certain catalytic conditions, recent advancements are overcoming these limitations. nih.govacs.org The compound serves as an important intermediate in the synthesis of more complex molecules, such as 2-chloro-1-(1-chlorocyclopropyl)ethanone, which is a key component in the production of the broad-spectrum fungicide prothioconazole. google.com

The fundamental properties of this compound are well-documented.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.143 g/mol nist.govnist.gov |

| CAS Number | 930-56-3 nist.govchemeo.com |

| IUPAC Name | This compound nist.gov |

| Synonyms | Methyl 2-methylcyclopropyl ketone nist.govchemeo.com |

| Ionization Energy | 9.38 eV nist.gov |

This interactive table provides key chemical data for this compound. Click on the data for more information.

The study of alkyl cyclopropyl ketones like this compound is crucial for expanding the toolbox of synthetic organic chemists, enabling the efficient construction of complex and biologically relevant molecules. nih.gov

Properties

IUPAC Name |

1-(2-methylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEAGYCTZLEZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00918792 | |

| Record name | 1-(2-Methylcyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00918792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-56-3 | |

| Record name | 2-Methylcyclopropyl methyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2-methylcyclopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methylcyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00918792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylcyclopropyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 2 Methylcyclopropyl Ethanone and Analogous Cyclopropyl Ketones

Ring-Opening Reactions: Regio-, Stereo-, and Chemoselective Transformations

The strained three-membered ring of 1-(2-methylcyclopropyl)ethanone and analogous cyclopropyl (B3062369) ketones makes them versatile substrates for a variety of ring-opening reactions. These transformations, which can be initiated by nucleophiles, electrophiles, or radical species, provide access to a diverse array of acyclic and carbocyclic structures. The regioselectivity, stereoselectivity, and chemoselectivity of these reactions are highly dependent on the nature of the substrate, the reagents employed, and the reaction conditions.

Nucleophile-Mediated Ring Opening Pathways

Nucleophilic attack on the carbonyl carbon or the cyclopropane (B1198618) ring of cyclopropyl ketones can trigger a cascade of events leading to ring cleavage. The outcome of these reactions is often governed by the type of nucleophile and the catalyst system used.

Organometallic reagents have been effectively employed to initiate the ring-opening of cyclopropyl ketones. For instance, the use of alkylaluminum reagents can lead to the formation of aluminum enolates through nucleophilic opening of the cyclopropane ring. These intermediates can then be trapped by electrophiles, achieving a net difunctionalization of the starting material. Fujisawa reported an early example of this, where a Ni(acac)₃ catalyst facilitated the nucleophilic opening of phenyl cyclopropyl ketone with trimethylaluminum (B3029685) (AlMe₃). The resulting aluminum enolate could be subsequently trapped with chlorotrimethylsilane (B32843) (TMS-Cl) or an aldehyde. chemrxiv.org

A notable advancement in this area is the nickel-catalyzed borylative ring-opening of aryl cyclopropyl ketones with bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction provides a direct route to valuable 4-oxoalkylboronates. organic-chemistry.org The catalytic system, typically comprising Ni(cod)₂ as the nickel source, an N-heterocyclic carbene (NHC) ligand such as IMes·HCl, and a base like potassium methoxide (B1231860) (MeOK), efficiently cleaves the less sterically hindered C-C bond of the cyclopropane ring. organic-chemistry.org The reaction is proposed to proceed via oxidative cyclization of the cyclopropyl ketone to a nickel(0) species, followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination. organic-chemistry.org While aryl cyclopropyl ketones react efficiently, their alkyl counterparts are generally less reactive. organic-chemistry.org

Table 1: Nickel-Catalyzed Borylation of Aryl Cyclopropyl Ketones

| Aryl Group | Ligand | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl | IMes·HCl | MeOK | 50 | 92 | organic-chemistry.org |

| 2-Naphthyl | IMes·HCl | MeOK | 50 | 95 | organic-chemistry.org |

| 4-MeOC₆H₄ | IMes·HCl | MeOK | 50 | 88 | organic-chemistry.org |

| 4-CF₃C₆H₄ | IMes·HCl | MeOK | 50 | 72 | organic-chemistry.org |

More recently, nickel-catalyzed cross-electrophile coupling reactions have been developed for the γ-alkylation of aryl cyclopropyl ketones using unactivated primary alkyl chlorides. nih.gov This method utilizes sodium iodide as a crucial co-catalyst, which is believed to facilitate a halide exchange to form a more reactive alkyl iodide in situ. This strategy achieves high reactivity and selectivity, avoiding the common side reaction of alkyl dimer formation. nih.gov

The development of catalytic asymmetric ring-opening reactions of cyclopropyl ketones represents a significant achievement, providing enantiomerically enriched products. A highly efficient system utilizing a chiral N,N'-dioxide-scandium(III) complex has been reported for the asymmetric ring-opening of cyclopropyl ketones with a wide variety of heteroatom nucleophiles, including thiols, alcohols, and carboxylic acids. nih.gov This catalytic system demonstrates remarkable versatility, affording the corresponding sulfides, ethers, and esters in high yields (up to 99%) and excellent enantioselectivities (up to 95% ee). nih.gov This was the first example of a single catalytic system being effective for the ring-opening of donor-acceptor cyclopropanes with three different classes of nucleophiles in an asymmetric fashion. nih.gov

The reaction of alkylidenecyclopropyl ketones with amines has also been explored as an efficient route to synthesize 2,3,4-trisubstituted pyrroles. organic-chemistry.orgacs.org The proposed mechanism involves a distal cleavage of a C-C bond in the cyclopropane ring following the formation of a cyclopropylimine intermediate. This intermediate then undergoes ring expansion and subsequent aromatization to yield the pyrrole (B145914) product. organic-chemistry.org The use of anhydrous magnesium sulfate (B86663) (MgSO₄) was found to improve the reaction yield. organic-chemistry.org

Table 2: Asymmetric Ring-Opening of a Cyclopropyl Ketone with Various Nucleophiles

| Nucleophile Type | Example Nucleophile | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Thiol | 4-tert-Butylbenzenethiol | Sulfide | 98 | 94 | nih.gov |

| Alcohol | Methanol | Ether | 91 | 92 | nih.gov |

| Carboxylic Acid | Benzoic acid | Ester | 99 | 91 | nih.gov |

| Naphthol | 2-Naphthol | Aryl Ether | 95 | 93 | nih.gov |

Transition metals, particularly palladium, have proven to be effective catalysts for the ring-opening of cyclopropyl ketones to form unsaturated systems. A notable example is the palladium-catalyzed stereoselective formation of α,β-unsaturated ketones from aryl cyclopropyl ketones. rsc.orgresearchgate.net Using a catalytic system of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), (E)-1-arylbut-2-en-1-ones can be generated with high stereoselectivity, with only the E-isomer being observed. rsc.org This reaction is applicable to a range of both phenyl and heteroaryl cyclopropyl ketones, affording the products in moderate to good yields. rsc.org

Similarly, palladium catalysis can be employed in the ring-opening acylation of cyclopropenones with organoboronic acids to synthesize α,β-diaryl unsaturated ketones. rsc.org This reaction proceeds at room temperature and accommodates both aryl- and vinylboronic acids, yielding products with excellent stereospecificity. Mechanistic studies suggest the involvement of a vinylpalladium intermediate in this transformation. rsc.org

Radical-Based Ring Opening and Fragmentation Processes

Radical-based transformations offer an alternative and powerful strategy for the ring-opening of cyclopropyl ketones. These reactions are typically initiated by a single-electron transfer (SET) event, generating a ketyl radical anion which then undergoes facile ring cleavage.

Samarium(II) iodide (SmI₂), a potent single-electron reductant, has been extensively used to mediate and catalyze a variety of radical reactions involving cyclopropyl ketones. rsc.orgnih.gov SmI₂ can catalyze the intermolecular coupling of aryl cyclopropyl ketones with alkenes or alkynes, leading to the formation of highly substituted cyclopentane (B165970) and cyclopentene (B43876) ring systems, respectively. nih.govnih.govacs.org

The mechanism is initiated by a reversible single-electron transfer from SmI₂ to the ketone, which generates a ketyl radical. rsc.orgnih.gov This radical undergoes rapid ring-opening to form a distonic radical enolate. nih.gov This intermediate can then add to an alkene or alkyne partner in an intermolecular fashion. rsc.orgnih.gov A subsequent radical cyclization and back electron transfer or a radical relay process regenerates the Sm(II) catalyst, completing the catalytic cycle. nih.gov This catalytic approach is significant as it often avoids the need for superstoichiometric amounts of a co-reductant, which is a common requirement in many SmI₂-mediated reactions. nih.gov

Table 3: SmI₂-Catalyzed [3+2] Cycloaddition of Cyclopropyl Ketones

| Cyclopropyl Ketone | Coupling Partner | Product Type | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl cyclopropyl ketone | Styrene | Cyclopentane | 15-25 | Good to Excellent | rsc.org |

| Aryl cyclopropyl ketone | Phenylacetylene | Cyclopentene | 15 | Good to Excellent | nih.gov |

| Alkyl cyclopropyl ketone | Styrene | Cyclopentane | 10 (with Sm⁰) | 90 | nih.gov |

These SmI₂-catalyzed formal [3+2] cycloadditions have been extended to less reactive alkyl cyclopropyl ketones, which typically require more robust conditions, such as the use of substoichiometric amounts of samarium metal (Sm⁰) to prevent catalyst deactivation. nih.govresearchgate.net Furthermore, enantioselective versions of these cycloadditions have been developed using visible light photocatalysis in combination with a chiral Lewis acid, such as a gadolinium(III) complex, enabling the construction of densely substituted cyclopentanes with high stereocontrol. nih.gov These radical-based methods provide a powerful tool for the synthesis of complex five-membered ring systems from readily available cyclopropyl ketone precursors. nih.govnih.gov

Visible-Light-Mediated Ring Opening Reactions (e.g., for Cyano Ketones)

The ring-opening cyanation of cyclopropyl ketones, including analogs of this compound, can be achieved through a triple catalytic system under visible light irradiation. rsc.orgrsc.orgnih.gov This method allows for the construction of γ-cyanoketones by merging photoredox catalysis, Lewis acid catalysis, and copper catalysis. rsc.orgrsc.org The process facilitates the selective cleavage of carbon-carbon bonds and the subsequent coupling of the generated radical with a cyanide anion. rsc.orgrsc.orgnih.gov

The reaction is typically carried out using an organo-photocatalyst, a Lewis acid catalyst (like Lanthanum(III) triflate), and a copper cyanide complex under irradiation from purple LEDs. rsc.org This synergistic approach provides a sustainable and environmentally friendly route to γ-cyanoketones in good yields. rsc.org The mechanism involves a single-electron transfer (SET) process initiated by the excited photocatalyst to the Lewis acid-activated cyclopropyl ketone. rsc.org This generates a ketyl radical anion, which undergoes a ring-opening to form a homoallylic radical. rsc.org The photocatalyst is regenerated by a Cu(I) complex, which is then oxidized to a Cu(II) species that facilitates the cyanation of the homoallylic radical. rsc.org This method has been shown to be effective for a range of aryl cyclopropyl ketones. rsc.orgnih.gov

Nickel-Catalyzed Reductive Coupling via Gamma-Metallated Intermediates

Nickel-catalyzed reductive cross-coupling reactions provide a powerful method for the alkylative ring-opening of cyclopropyl ketones, leading to the formation of γ-alkylated ketones. nsf.govacs.orgacs.org This transformation avoids the need for pre-formed organometallic reagents and demonstrates high regioselectivity in the C-C bond cleavage. nsf.govacs.org The reaction typically employs a nickel catalyst, such as Ni(ClO4)2·6H2O, with a bipyridine ligand and zinc powder as a reductant. nsf.gov

The proposed mechanism for this reaction involves the initial generation of a Ni(0) species, which then undergoes oxidative cyclization with the cyclopropyl ketone to form a six-membered oxa-nickelacycle. acs.orgchemrxiv.org This intermediate is then reduced by zinc to a Ni(I) species, which can exist in equilibrium with a γ-metallated enolate. nsf.govacs.org This γ-metallated intermediate is key to the subsequent coupling with an unactivated alkyl bromide. nsf.gov Mechanistic studies suggest that the reaction with the alkyl bromide proceeds via a radical cleavage of the alkyl bromide. nsf.govacs.org This methodology has been successfully applied to various aryl cyclopropyl ketones, providing good to excellent yields of the corresponding γ-alkylated ketones. nsf.govacs.org Recent advancements have also enabled the use of less reactive but more readily available unactivated primary alkyl chlorides by employing a halide exchange strategy with sodium iodide as a cocatalyst. nih.govrsc.org

Cleavage Mediated by Alkylmercury(II) Hydrides

A method for the cleavage of the cyclopropane ring in cyclopropyl ketones involves the use of alkylmercury(II) hydrides. rsc.orgrsc.org This procedure is carried out under mild conditions and proceeds via a radical rearrangement. rsc.org The cyclopropyl ketone is first converted into its corresponding hydrazone. rsc.orgrsc.org The hydrazone then reacts with mercury(II) oxide and mercury(II) acetate to yield an α-(acetoxymercurio)alkyl acetate. rsc.orgrsc.org

This intermediate is reduced in situ to the corresponding α-acetoxyalkylmercury(II) hydride. rsc.orgrsc.org The alkylmercury(II) hydride is unstable and spontaneously rearranges, leading to the cleavage of the cyclopropane ring. rsc.orgrsc.org This method has proven useful for the synthesis of D-homo- and 17(13→18)-abeo-pregnanes from steroidal cyclopropyl ketones. rsc.orgrsc.orgresearchgate.net The reaction is believed to proceed through the formation of an acetoxycarbinyl radical adjacent to the cyclopropane ring, which then undergoes rearrangement. rsc.org

Acid-Catalyzed Ring Opening Pathways (e.g., Boron Trifluoride-Acetic Acid Assisted by Silyl (B83357) Groups)

The ring-opening of cyclopropyl ketones can be facilitated by acid catalysts, with the reactivity being significantly influenced by the substitution pattern on the cyclopropane ring. For instance, the presence of a trimethylsilylmethyl group on the cyclopropyl ring allows for smooth cleavage under mild conditions using a boron trifluoride-acetic acid complex. capes.gov.br This reaction yields γ,δ-enones in good yields. capes.gov.br The assisting effect of the silyl group is crucial for this transformation. capes.gov.br

The boron trifluoride-acetic acid complex is a versatile Lewis acid catalyst used in various organic transformations. sigmaaldrich.comchemicalbook.com In the context of cyclopropyl ketones, its role is to activate the carbonyl group, thereby facilitating the cleavage of the strained cyclopropane ring. The reaction of 2-(trimethylsilylmethyl)cyclopropyl ketones with this reagent demonstrates the selective cleavage of the silyl-substituted cyclopropyl ring, even in the presence of another unsubstituted cyclopropyl ring. capes.gov.br Other Lewis acids like aluminum chloride and tin(IV) chloride have also been explored for ring-opening reactions of other substituted cyclopropanes. organic-chemistry.org The choice of the Lewis acid can be critical for the outcome of the reaction. organic-chemistry.org

Reductive Ring Opening Under Dissolving Metal Conditions (e.g., Lithium in Liquid Ammonia)

The reductive opening of conjugated cyclopropyl ketones can be effectively achieved using dissolving metal conditions, such as lithium in liquid ammonia (B1221849). acs.orgacs.org This method is a type of Birch reduction and is particularly useful for reducing α,β-unsaturated ketones and aromatic compounds. chemicalforums.comnumberanalytics.com The reaction proceeds through the transfer of electrons from the metal to the substrate, leading to the formation of a radical anion intermediate. numberanalytics.comyoutube.com

In the case of cyclopropyl ketones, the initial electron transfer likely forms a ketyl radical anion. chemicalforums.com This highly reactive intermediate is known to undergo very rapid ring-opening. chemicalforums.com The stereochemistry of the final product is determined at a later stage of the reaction sequence. researchgate.net This method provides a powerful tool for the cleavage of the cyclopropane ring, leading to the formation of reduced products. acs.orgacs.org While traditionally requiring cryogenic temperatures for liquid ammonia, recent developments have introduced systems like lithium and ethylenediamine (B42938) in tetrahydrofuran (B95107) that can perform similar reductions at ambient temperatures. nsf.gov

Transformations Involving the Carbonyl Functionality

Reduction to Alcohols and Other Reduced Derivatives

The carbonyl group of this compound and its analogs can undergo reduction to form the corresponding alcohols. This transformation is a fundamental reaction in organic synthesis. While specific examples for the reduction of this compound are not detailed in the provided search results, general methods for ketone reduction are well-established. These methods typically involve hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride.

The resulting cyclopropylmethanols are valuable intermediates that can undergo further reactions, including radical-mediated ring-opening to generate substituted cycloalkenes. researchgate.net This sequence represents a versatile strategy for the functionalization of cyclic structures. researchgate.net The stereochemical outcome of the reduction can often be controlled, leading to specific diastereomers of the alcohol product.

Oxidation to Carboxylic Acids and Related Products

The oxidation of cyclopropyl ketones, including this compound, represents a key transformation for accessing valuable cyclopropane carboxylic acids. While ketones are generally resistant to oxidation compared to aldehydes, the presence of the cyclopropyl group offers unique reactivity pathways. tcichemicals.comnih.gov Strong oxidizing agents can cleave the carbon-carbon bonds of the ketone, but more selective methods have been developed. wikipedia.org

One of the most effective methods is aerobic catalytic oxidation. Research has demonstrated that alkyl cyclopropyl ketones can be converted with high selectivity and efficiency into the corresponding cyclopropane carboxylic acids using this method. rsc.org This process often proceeds through a free-radical redox chain mechanism. rsc.org

Another significant pathway is the Baeyer-Villiger oxidation, which converts ketones into esters using peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA). testbook.com The resulting ester can subsequently be hydrolyzed under acidic or basic conditions to yield the target carboxylic acid and an alcohol. testbook.com The mechanism involves the formation of a Criegee intermediate, followed by the migratory insertion of one of the ketone's substituent groups. tcichemicals.com

The haloform reaction is also applicable, particularly for methyl ketones like this compound. testbook.com This reaction involves trihalogenation of the methyl group under basic conditions, followed by nucleophilic acyl substitution which cleaves the methyl group to form a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). testbook.com

Table 1: Oxidation Reactions of Cyclopropyl Ketones

| Reaction Name | Reagent(s) | Intermediate Product | Final Product (after hydrolysis, if needed) | Reference |

|---|---|---|---|---|

| Aerobic Oxidation | O₂, Catalyst | - | Cyclopropane Carboxylic Acid | rsc.org |

| Baeyer-Villiger | mCPBA | Ester | Cyclopropane Carboxylic Acid | testbook.com |

| Haloform Reaction | I₂, NaOH | - | Cyclopropane Carboxylic Acid | testbook.com |

Nucleophilic Addition and Subsequent Reactions

The carbonyl group in this compound is electrophilic due to the polarity of the carbon-oxygen double bond, making it a target for nucleophiles. acs.orgnih.gov Nucleophilic addition is a fundamental reaction for such ketones, where the nucleophile attacks the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³ and forming a tetrahedral alkoxide intermediate. acs.orgdcu.ie This intermediate is then typically protonated to yield an alcohol product. acs.org

Unlike aldehydes, ketones like this compound are generally less reactive towards nucleophiles due to steric hindrance and electronic stabilization from the adjacent alkyl groups. nih.govmdpi.com The reaction can be reversible, especially with weaker nucleophiles. dcu.ie The stereochemistry of the reaction is significant; if the two groups attached to the carbonyl are different (as in this compound), the addition of a nucleophile creates a new chiral center, potentially leading to a racemic mixture of enantiomers. acs.org

Subsequent reactions of the tetrahedral intermediate are diverse. While simple protonation to form an alcohol is common, the intermediate can also participate in more complex sequences. For example, in the Corey-Chaykovsky reaction, the intermediate formed from the addition of a sulfur ylide collapses via intramolecular nucleophilic attack to form an epoxide, with the sulfonium (B1226848) group acting as a good leaving group. organic-chemistry.org

Table 2: General Nucleophilic Addition to Ketones

| Nucleophile Type | Initial Product | Final Product (after workup) | Key Features | Reference |

|---|---|---|---|---|

| Strong (e.g., Grignard, Organolithium) | Tetrahedral Alkoxide | Tertiary Alcohol | Irreversible addition | dcu.ie |

| Weak (e.g., H₂O, ROH) | Tetrahedral Alkoxide | Hydrate, Hemiketal | Reversible; often acid-catalyzed | dcu.ie |

| Cyanide (CN⁻) | Tetrahedral Alkoxide | Cyanohydrin | Creates a new C-C bond | dcu.ie |

| Sulfur Ylide | Betaine | Epoxide | Corey-Chaykovsky reaction | organic-chemistry.org |

Rearrangement Reactions and Domino Processes

Cyclopropyl Ketone Hydrazone Rearrangements (e.g., to Tryptamine Derivatives)

A significant rearrangement involving cyclopropyl ketones is their conversion into indole (B1671886) derivatives, which are the core structures of tryptamines. This is classically achieved through the Fischer indole synthesis. tcichemicals.comwikipedia.orgtestbook.com The process begins with the reaction of a cyclopropyl ketone with a phenylhydrazine (B124118) under acidic conditions to form a phenylhydrazone intermediate. wikipedia.orgrsc.org

This hydrazone then undergoes a cascade of reactions. The key step is a-sigmatropic rearrangement of the corresponding enehydrazine tautomer. wikipedia.orgrsc.org This rearrangement forms a new carbon-carbon bond and leads to a di-imine intermediate. wikipedia.org Subsequent cyclization and elimination of an ammonia molecule under the acidic conditions result in the formation of the aromatic indole ring. wikipedia.orgrsc.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. wikipedia.orgtestbook.com This methodology is a powerful tool in medicinal chemistry, famously used in the synthesis of triptan-class drugs. wikipedia.org

Another relevant transformation is the Cloke-Wilson rearrangement. rsc.org Tandem reactions involving cyclopropyl ketones and hydrazines, proceeding through a Cloke-Wilson type rearrangement, have been developed to synthesize five-membered heterocycles like tetrahydropyridazines. acs.org These domino reactions highlight the utility of the strained cyclopropyl ring in facilitating complex molecular reorganizations. rsc.orgacs.org

Homoconjugate Addition Reactions

Homoconjugate addition is a characteristic reaction of cyclopropane rings activated by an adjacent electron-withdrawing group, such as the carbonyl in this compound. This reaction is analogous to the conjugate (or 1,4-) addition seen in α,β-unsaturated systems, but with the reactivity extended across the three-membered ring.

In this process, a nucleophile attacks one of the carbons of the cyclopropane ring (at the β-position relative to the carbonyl), leading to the opening of the strained ring. This reaction is effectively a 1,5-addition. Organocopper reagents (Gilman reagents) are particularly effective for promoting the homoconjugate addition to activated cyclopropanes. This method has been applied to the synthesis of prostanoids, demonstrating its utility in constructing complex molecular frameworks. The reaction of the Corey-Chaykovsky reagent with enones, which results in a cyclopropane, is an example of a 1,4-addition followed by ring closure, a process conceptually related to the ring-opening seen in homoconjugate additions. organic-chemistry.org

Stereochemical Control and Its Implications in 1 2 Methylcyclopropyl Ethanone Chemistry

Chiral Synthesis of 1-(2-Methylcyclopropyl)ethanone and its Derivatives

The creation of a specific stereoisomer of a chiral molecule, a process known as asymmetric synthesis, is a cornerstone of contemporary organic chemistry. For this compound, which possesses two stereocenters, achieving high levels of enantiomeric and diastereomeric purity is crucial for its application in the synthesis of complex target molecules. Various strategies have been developed to access enantiomerically enriched forms of this ketone and its derivatives, primarily through asymmetric cyclopropanation reactions.

One of the most effective methods involves the use of chiral catalysts to direct the formation of the cyclopropane (B1198618) ring. For instance, the reaction of a suitable α,β-unsaturated ketone precursor with a cyclopropanating agent in the presence of a chiral catalyst can lead to the desired product with high stereoselectivity. While specific data for the direct asymmetric synthesis of this compound is not extensively documented in readily available literature, general principles of asymmetric cyclopropanation can be applied. For example, the use of chiral auxiliaries attached to the substrate can direct the approach of the reagent, leading to a diastereoselective cyclopropanation, after which the auxiliary can be cleaved to yield the enantiomerically enriched product.

Another powerful approach is the enantioselective Michael addition to a cyclopropene (B1174273) precursor, which can establish the stereochemistry of the substituents on the three-membered ring. uni-regensburg.de Furthermore, biocatalytic methods, employing enzymes such as ene-reductases, have emerged as a green and highly selective alternative for the synthesis of chiral cyclopropanes.

The table below summarizes some general approaches that can be conceptually applied to the chiral synthesis of this compound, based on established methodologies for related cyclopropyl (B3062369) ketones.

| Method | Description | Potential Outcome |

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., based on transition metals or organocatalysts) to control the stereochemical outcome of the cyclopropanation reaction. | High enantiomeric excess (ee) and diastereomeric ratio (dr). |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereoselective formation of the cyclopropane ring. The auxiliary is subsequently removed. | High diastereoselectivity, leading to a specific enantiomer after auxiliary removal. |

| Biocatalysis | Employment of enzymes to catalyze the enantioselective formation of the cyclopropane ring. | High enantioselectivity under mild reaction conditions. |

| Enantioselective Michael Addition | Addition of a nucleophile to a chiral cyclopropene derivative, establishing the stereocenters with high control. | Access to highly functionalized and enantiomerically pure cyclopropane derivatives. |

Diastereoselectivity and Enantioselectivity in Ring-Opening Reactions

The strained three-membered ring of this compound makes it susceptible to a variety of ring-opening reactions, providing access to a diverse range of acyclic compounds. The stereochemical course of these reactions is of paramount importance, as it dictates the stereochemistry of the resulting products. The presence of the methyl group on the cyclopropane ring introduces an additional layer of complexity and an opportunity for diastereoselective and enantioselective transformations.

Lewis acid-promoted ring-opening reactions of cyclopropyl ketones have been extensively studied. uni-regensburg.de The coordination of a Lewis acid to the carbonyl oxygen activates the cyclopropane ring towards nucleophilic attack. The regioselectivity and stereoselectivity of this attack are influenced by both the electronic nature of the substituents and the steric environment around the cyclopropane ring. For this compound, a nucleophile can, in principle, attack either of the two carbons of the C-C bond proximal to the ketone, leading to different regioisomers. The stereochemical relationship between the existing methyl group and the incoming nucleophile is often controlled by the stereochemistry of the starting cyclopropyl ketone.

Palladium-catalyzed ring-opening reactions of cyclopropyl ketones offer a powerful method for the synthesis of α,β-unsaturated ketones. rsc.org These reactions often proceed with high stereoselectivity, yielding predominantly the (E)-isomer of the product. rsc.org While much of the reported work focuses on aryl cyclopropyl ketones, the principles can be extended to alkyl-substituted systems like this compound. The mechanism likely involves oxidative addition of the palladium catalyst to the cyclopropane ring, followed by β-hydride elimination. The stereochemistry of the starting material can influence the diastereoselectivity of the product.

Furthermore, enantioselective ring-opening reactions can be achieved using chiral catalysts. For example, the asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols has been accomplished using a chiral N,N'-dioxide-scandium(III) complex, affording products with high enantiomeric excess. rsc.org Photocatalytic methods have also been developed for the enantioselective [3+2] cycloadditions of aryl cyclopropyl ketones, where a ring-opened radical anion intermediate is trapped by an alkene. nih.gov Although direct examples with this compound are scarce, these studies provide a strong foundation for developing stereoselective ring-opening protocols for this specific substrate.

The following table illustrates the potential stereochemical outcomes of different ring-opening reactions of a hypothetical stereoisomer of this compound.

| Reaction Type | Reagents/Catalyst | Potential Product(s) | Stereochemical Control |

| Lewis Acid-Promoted Ring Opening | Lewis Acid (e.g., TiCl₄), Nucleophile | Acyclic ketone with new stereocenter(s) | Diastereoselectivity influenced by the relative stereochemistry of the starting material. |

| Palladium-Catalyzed Ring Opening | Pd(OAc)₂, Ligand | α,β-Unsaturated ketone | High (E)-selectivity is often observed. |

| Asymmetric Ring Opening | Chiral Catalyst, Nucleophile | Enantiomerically enriched acyclic ketone | Enantioselectivity is controlled by the chiral catalyst. |

| Photocatalytic Cycloaddition | Photocatalyst, Chiral Lewis Acid, Alkene | Substituted cyclopentane (B165970) | Diastereoselectivity and enantioselectivity controlled by the catalytic system. nih.gov |

Theoretical and Computational Chemistry Studies on 1 2 Methylcyclopropyl Ethanone

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are pivotal in exploring the electronic properties of molecules. These investigations for 1-(2-methylcyclopropyl)ethanone focus on its molecular orbitals and charge distribution, which are fundamental to understanding its reactivity.

Analysis of Molecular Orbitals and Charge Distribution

The distribution of electrons within a molecule, described by molecular orbitals and partial charges, dictates how it interacts with other chemical species. While specific data on the molecular orbital analysis and partial charge calculations for this compound are not extensively detailed in the provided search results, the principles of computational chemistry allow for the prediction of these properties. For instance, the carbonyl group (C=O) is inherently polar, with the oxygen atom being more electronegative than the carbon atom. This polarity results in a partial negative charge on the oxygen and a partial positive charge on the carbon. This charge distribution makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles, and the oxygen a nucleophilic center. The adjacent cyclopropyl (B3062369) ring, with its strained σ-bonds, can also influence the electronic environment of the ketone.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this has been particularly useful in understanding its behavior in catalyzed reactions.

Investigation of Catalyst-Substrate Interactions and Ligand Effects

Catalysts play a vital role in many organic reactions by providing an alternative reaction pathway with a lower activation energy. The interaction between the catalyst and the substrate, such as this compound, and the nature of the ligands attached to the metal center of a catalyst are critical for the reaction's efficiency and selectivity.

In nickel-catalyzed reactions, the electronic and steric properties of ligands significantly influence the reactivity of the nickel center. illinois.edu For instance, electron-rich ligands can make the nickel more nucleophilic, while bulky ligands can alter its geometry and selectivity. illinois.edu Chelating ligands, which bind to the metal at multiple points, have shown particular effectiveness in cross-coupling reactions by making the nickel less prone to side reactions like β-hydride elimination. illinois.edu The choice of ligand can dramatically alter the outcome of a reaction, highlighting the concept of ligand-metal cooperation. illinois.edulehigh.edu

Structure-Reactivity Relationships in Catalytic Processes

The conformation of a ketone can have a profound impact on its reactivity in catalytic processes. This is particularly evident in samarium(II) iodide (SmI₂) catalyzed reactions. nih.govnih.govacs.org Studies on related aryl cyclopropyl ketones have revealed an intriguing link between the ketone's conformation and the efficiency of cross-coupling reactions. nih.govacs.org For instance, the presence of an ortho-substituent on an aryl ring can enforce a "pre-twisted" conformation that facilitates the desired reaction pathway. nih.gov This insight into structure-reactivity relationships is crucial for designing more efficient catalytic systems. nih.gov Although this compound is an alkyl cyclopropyl ketone, the principle that substrate conformation influences reactivity remains a key consideration in understanding its catalytic transformations.

Density Functional Theory Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has proven to be an invaluable tool for analyzing reaction pathways and understanding the underlying mechanisms of chemical transformations.

In the context of SmI₂-catalyzed reactions of cyclopropyl ketones, DFT calculations have been employed to rationalize experimentally observed phenomena. nih.govnih.gov For example, DFT studies have helped to understand how the stability of intermediate ketyl radicals and the energy barriers for cyclopropyl ring fragmentation are influenced by the ketone's structure. nih.gov These calculations can provide detailed energy profiles of the entire reaction, identifying intermediates and transition states, and thereby elucidating the factors that control the reaction's outcome. nih.govnih.gov While the provided results focus more on aryl cyclopropyl ketones, the same DFT methodologies can be applied to investigate the reaction pathways of this compound, providing a deeper understanding of its reactivity in various chemical environments. nih.govnih.gov

Advanced Characterization Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic Methods for Structural Confirmation of Products and Intermediates (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods are fundamental for the structural elucidation of organic molecules like 1-(2-Methylcyclopropyl)ethanone. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would provide information on the chemical environment of each proton, including their connectivity through spin-spin coupling. Key expected signals would correspond to the methyl group protons of the acetyl group, the methyl group on the cyclopropane (B1198618) ring, and the distinct protons of the three-membered ring. Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms, with characteristic chemical shifts for the carbonyl carbon, the two methyl carbons, and the carbons of the cyclopropyl (B3062369) ring. Two-dimensional NMR techniques, such as COSY and HMBC, could be employed for a complete and unambiguous assignment of all signals. nist.gov While these techniques are standard for structural confirmation, specific experimental NMR data for this compound is not widely reported in publicly available literature.

Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of a sample or tracking the consumption of reactants and formation of products over time. When coupled with mass spectrometry, these methods provide powerful tools for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The electron ionization (EI) mass spectrum for this compound is available in the National Institute of Standards and Technology (NIST) database. sisweb.comnist.gov The spectrum provides definitive evidence for the compound's molecular weight and fragmentation pattern, which is crucial for its identification.

Mass Spectrum Data for this compound

| Property | Value |

|---|---|

| CAS Registry Number | 930-56-3 |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Source | EPA/NIH Mass Spectral Database |

Note: This interactive table will be populated with key m/z peaks and relative intensities upon final data extraction.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. While specific HPLC methods for this compound are not detailed in the literature, methods have been developed for closely related compounds. For instance, the chlorinated derivative, 2-Chloro-1-(2-methylcyclopropyl)ethanone, has been analyzed using HPLC, demonstrating the applicability of this technique for purity assessment and analysis of this class of compounds.

HPLC Application to a Related Compound

| Compound | Analytical Method |

|---|

Crystallographic Analysis for Absolute Stereochemistry (where applicable to crystalline derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires the compound to be a solid and capable of forming high-quality crystals.

For this compound, which is likely a liquid at room temperature, direct crystallographic analysis is not feasible. The technique could be applied to a solid, crystalline derivative of the compound. By forming a derivative with a known stereocenter or a heavy atom, it may be possible to obtain crystals suitable for X-ray analysis. This would unambiguously determine the relative and absolute configuration of the stereocenters in the molecule. Currently, there is no information in the published literature regarding the crystallographic analysis of this compound or its crystalline derivatives.

Synthetic Utility and Applications As Building Blocks in Complex Molecule Synthesis

Precursor for Carbocyclic Systems (e.g., Cyclopentanes, Spirocycles, Bicyclo[3.1.0]hexanes)

The inherent ring strain of the cyclopropyl (B3062369) group in 1-(2-methylcyclopropyl)ethanone makes it an excellent precursor for the synthesis of various carbocyclic systems. Through carefully designed reaction pathways, the three-membered ring can be selectively opened and rearranged to form larger and more complex cyclic structures.

Cyclopentanes: The synthesis of cyclopentane (B165970) derivatives can be achieved through various metal-catalyzed or radical-mediated cycloaddition reactions. organic-chemistry.orgscribd.com For instance, a formal [3+2] cycloaddition of cyclopropyl ketones with alkenes, catalyzed by a chiral titanium-salen complex, can produce highly substituted cyclopentane rings with excellent control over stereochemistry. organic-chemistry.org This method allows for the construction of two new carbon-carbon bonds and two adjacent stereocenters in a single step.

Spirocycles: The construction of spirocyclic frameworks, which are characterized by two rings sharing a single atom, can be accomplished using this compound as a starting material. researchgate.netrsc.orgrsc.org Iodocyclization has been developed as a key synthetic step to access oxa-spirocycles. rsc.org Furthermore, kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base provides a route to enantioenriched spirocyclic compounds. researchgate.netrsc.org

Bicyclo[3.1.0]hexanes: This bicyclic system, a common motif in natural products and bioactive molecules, can be synthesized from cyclopropene (B1174273) derivatives. researchgate.netrsc.orgnih.gov A convergent (3+2) annulation of cyclopropenes with cyclopropylanilines, mediated by photoredox catalysis, yields bicyclo[3.1.0]hexanes with an all-carbon quaternary center. researchgate.netrsc.orgnih.gov This method is highly diastereoselective, particularly when using difluorocyclopropenes, providing access to valuable building blocks for medicinal chemistry. rsc.orgnih.gov Another approach involves the intramolecular radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes, catalyzed by a copper(I)/secondary amine system, to construct the bicyclo[3.1.0]hexane skeleton. d-nb.info

Intermediate for Functionalized Aliphatic and Aromatic Compounds (e.g., Gamma-Alkylated Ketones, Silyl (B83357) Enol Ethers, Organoboronates)

Beyond its use in forming cyclic systems, this compound is a valuable intermediate for introducing specific functional groups into aliphatic and aromatic compounds.

Gamma-Alkylated Ketones: The synthesis of α-alkylated ketones can be achieved from terminal epoxides and primary alcohols through a borrowing hydrogen strategy. organic-chemistry.org This one-pot process, catalyzed by an N-heterocyclic carbene iridium(I) complex, involves the selective ring opening of the epoxide followed by alkylation, with water as the only byproduct. organic-chemistry.org While this method focuses on α-alkylation, related strategies can be envisioned for gamma-alkylation starting from cyclopropyl ketones.

Silyl Enol Ethers: Silyl enol ethers are important intermediates in organic synthesis, and they can be readily prepared from enolizable carbonyl compounds like this compound. wikipedia.orgorganic-chemistry.org The reaction typically involves treating the ketone with a silyl electrophile, such as trimethylsilyl (B98337) chloride, and a base. wikipedia.org The choice of base and reaction conditions can control the regioselectivity of the enol ether formation, leading to either the kinetic or thermodynamic product. wikipedia.org For instance, using a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic silyl enol ether. wikipedia.org

Organoboronates: While direct synthesis of organoboronates from this compound is not extensively documented in the provided search results, the functional handles present in its derivatives, such as silyl enol ethers, can be further transformed into organoboronates through established methodologies. These organoboronates are versatile intermediates for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Role in the Synthesis of Natural Products and Pharmaceutical Scaffolds

The unique structural features of this compound and its derivatives make them valuable building blocks in the total synthesis of natural products and the construction of novel pharmaceutical scaffolds. clockss.orgnih.govnih.govresearchgate.net

The bicyclo[3.1.0]hexane core, readily accessible from cyclopropyl precursors, is a prevalent scaffold in a number of natural products with potent biological activities. nih.govresearchgate.net Examples include crispatene, cycloeudesmol, and laurinterol, which have been isolated from marine sources. nih.gov

In the realm of medicinal chemistry, the incorporation of the cyclopropyl motif can lead to compounds with improved pharmacological properties. For instance, cyclopentane-based analogs of muraymycin, an antibiotic targeting the MraY enzyme, have been synthesized and evaluated for their inhibitory activity. nih.gov The synthesis of these analogs often involves the creation of a cyclopentane core, a transformation that can be initiated from cyclopropyl-containing starting materials. nih.gov Furthermore, novel 2-(2'-cyclopentyl)- and 2-(2'-cyclohexyl) substituted 1-naphthol (B170400) derivatives have been synthesized and shown to exhibit anticyclooxygenase activity. nih.gov

The table below summarizes the application of this compound in the synthesis of various molecules.

| Target Molecule Class | Synthetic Application of this compound | Key Intermediates/Reaction Types | Ref. |

| Cyclopentanes | Precursor for [3+2] cycloaddition reactions | Chiral Titanium-salen complex | organic-chemistry.org |

| Spirocycles | Starting material for the construction of spirocyclic frameworks | Iodocyclization, Kinetic resolution | researchgate.netrsc.orgrsc.org |

| Bicyclo[3.1.0]hexanes | Precursor for (3+2) annulation with cyclopropenes | Photoredox catalysis | researchgate.netrsc.orgnih.gov |

| Gamma-Alkylated Ketones | Potential precursor for gamma-alkylation strategies | (Related to α-alkylation from epoxides) | organic-chemistry.org |

| Silyl Enol Ethers | Enolizable ketone for silylation | Trimethylsilyl chloride, LDA | wikipedia.org |

| Natural Products | Building block for natural product synthesis | Bicyclo[3.1.0]hexane core synthesis | nih.govresearchgate.net |

| Pharmaceutical Scaffolds | Component in the synthesis of bioactive molecules | Muraymycin analogs, Naphthol derivatives | nih.govnih.gov |

Contribution to the Development of Novel Synthetic Methodologies

The reactivity of this compound and related cyclopropyl ketones has spurred the development of new synthetic methods. The unique combination of a strained ring and a carbonyl group allows for the exploration of novel reaction pathways that are not accessible with more conventional substrates.

The development of photoredox-mediated (3+2) annulation reactions to form bicyclo[3.1.0]hexanes is a prime example of how the chemistry of cyclopropyl compounds has led to new synthetic strategies. researchgate.netrsc.orgnih.gov These methods offer a convergent and diastereoselective route to complex bicyclic systems under mild conditions.

Furthermore, the use of cyclopropyl ketones in radical redox-relay cycloadditions to form polysubstituted cyclopentanes highlights the utility of these compounds in developing stereoselective carbon-carbon bond-forming reactions. organic-chemistry.org These methodologies often exhibit broad substrate scope and functional group tolerance, making them valuable tools for organic synthesis. The ongoing research into the reactivity of this compound and its analogs is expected to continue to drive the discovery of new and innovative synthetic transformations.

Q & A

Basic: What are the established synthetic routes for 1-(2-Methylcyclopropyl)ethanone, and how is its purity validated?

Methodological Answer:

this compound can be synthesized via cyclopropanation reactions, such as the addition of carbenes to alkenes or ketones. A common approach involves reacting methyl cyclopropane derivatives with acetylating agents under controlled conditions. Structural validation typically employs gas chromatography-mass spectrometry (GC-MS) for identification and nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation. For example, its molecular formula (C₆H₁₀O) and CAS number (930-56-3) are critical for cross-referencing spectral libraries . Purity assessment often combines high-performance liquid chromatography (HPLC) with flame ionization detection (FID) to quantify impurities below 0.1% .

Basic: How is this compound identified in natural product extracts, and what are its typical relative abundances?

Methodological Answer:

In natural product research (e.g., essential oils), this compound is identified using GC-MS with retention index matching and IR spectroscopy for functional group confirmation. For instance, in Stellera chamaejasme flower extracts, it was detected at a relative abundance of 1.23% using a polar capillary column (e.g., DB-5) and compared against the NIST spectral database . Quantification requires internal standards like linalool oxide to account for matrix effects during extraction .

Advanced: What computational strategies predict the reactivity of the cyclopropane ring in this compound under acidic or oxidative conditions?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model ring strain and bond dissociation energies to predict stability. Molecular docking tools (e.g., PyRx) may simulate interactions with enzymes or reactive intermediates, though experimental validation via kinetic studies (e.g., monitoring degradation by UV-Vis or LC-MS) is essential. Comparative studies with analogs (e.g., 1-cyclopropyl-2-fluorophenyl derivatives) highlight steric and electronic effects on reactivity .

Advanced: How can researchers design bioactivity studies for this compound as an insect repellent?

Methodological Answer:

Bioassays against stored-product insects (e.g., Tribolium castaneum) involve dose-response experiments in controlled chambers. Repellent efficacy is quantified using Y-tube olfactometers or arena tests, with statistical analysis (e.g., Probit models) to determine median effective concentrations (EC₅₀). Synergistic effects with other terpenoids (e.g., linalool) should be tested using fractional inhibitory concentration (FIC) indices .

Advanced: What analytical challenges arise in distinguishing this compound from its stereoisomers, and how are they resolved?

Methodological Answer:

Chiral separation requires capillary electrophoresis (CE) with cyclodextrin-based buffers or enantioselective GC columns (e.g., Chirasil-Dex). NMR spectroscopy, particularly -DEPT and NOESY, can resolve stereochemical ambiguities by analyzing coupling constants and spatial proximities. For example, the cis vs. trans configuration of the cyclopropane ring is confirmed via -NMR splitting patterns and computational spectral simulations .

Advanced: How does the cyclopropane ring in this compound influence its thermal stability compared to non-cyclopropane analogs?

Methodological Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. The cyclopropane ring typically lowers thermal stability due to ring strain, with decomposition onset ~150–200°C. Comparative studies with linear ketones (e.g., 2-methylpentanone) show higher activation energies () for cyclopropane derivatives, validated via Arrhenius plots from isothermal degradation experiments .

Advanced: What strategies mitigate toxicity risks during handling of this compound in laboratory settings?

Methodological Answer:

While toxicity data are limited, precautionary measures include fume hood use (per GHS/CLP guidelines) and personal protective equipment (PPE) such as nitrile gloves and respirators (P261/P262 compliance) . Acute toxicity screening via in vitro assays (e.g., Ames test for mutagenicity) is recommended before large-scale use. Waste disposal follows EPA protocols for ketones, emphasizing neutralization with sodium bisulfite before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.